Piperidin-4-ylmethyl butanoate;hydrochloride
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Overview
Description
Piperidin-4-ylmethyl butanoate;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-ylmethyl butanoate;hydrochloride typically involves the esterification of butanoic acid with piperidin-4-ylmethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-ylmethyl butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted piperidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Piperidin-4-ylmethyl butanoate;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Piperidin-4-ylmethyl butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various physiological effects .
Comparison with Similar Compounds
- Piperidin-4-ylmethyl isonicotinate hydrochloride
- 4-Piperidinylmethyl butanoate
- Piperidin-4-ylmethyl pyridine-4-carboxylate hydrochloride
Comparison: Piperidin-4-ylmethyl butanoate;hydrochloride is unique due to its specific ester linkage and hydrochloride salt form, which confer distinct solubility and reactivity properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and chemical synthesis .
Properties
CAS No. |
831169-57-4 |
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Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
piperidin-4-ylmethyl butanoate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-3-10(12)13-8-9-4-6-11-7-5-9;/h9,11H,2-8H2,1H3;1H |
InChI Key |
WSFSQSHYCJRYDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1CCNCC1.Cl |
Origin of Product |
United States |
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